molecular formula C10H17N3O B1445037 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole CAS No. 1250411-64-3

1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

Cat. No.: B1445037
CAS No.: 1250411-64-3
M. Wt: 195.26 g/mol
InChI Key: MNJYNSXTZKHBLJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyrrolidin-3-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with pyrrolidin-3-yloxy methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the pyrrolidin-3-yloxy group.

    4-[(Pyrrolidin-3-yloxy)methyl]-1H-pyrazole: Similar structure but lacks the ethyl group.

    1-Ethyl-4-methyl-1H-pyrazole: Similar structure but has a methyl group instead of the pyrrolidin-3-yloxy group.

Uniqueness: 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is unique due to the presence of both the ethyl and pyrrolidin-3-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-4-(pyrrolidin-3-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-7-9(5-12-13)8-14-10-3-4-11-6-10/h5,7,10-11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYNSXTZKHBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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